molecular formula C24H16ClFN4O2S B2906358 N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide CAS No. 536712-22-8

N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide

Cat. No.: B2906358
CAS No.: 536712-22-8
M. Wt: 478.93
InChI Key: HXHGVFUFXOUEEE-UHFFFAOYSA-N
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Description

This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. The structure includes a 4-fluorophenyl group at position 3 of the pyrimidoindole scaffold, a thioether-linked acetamide moiety at position 2, and a 3-chlorophenyl substituent on the acetamide nitrogen. Such modifications are critical for modulating biological activity, particularly in targeting Toll-like receptors (TLRs) or enzymes like pLDH (plasmodium lactate dehydrogenase) .

Properties

IUPAC Name

N-(3-chlorophenyl)-2-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16ClFN4O2S/c25-14-4-3-5-16(12-14)27-20(31)13-33-24-29-21-18-6-1-2-7-19(18)28-22(21)23(32)30(24)17-10-8-15(26)9-11-17/h1-12,28H,13H2,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHGVFUFXOUEEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C(=O)N(C(=N3)SCC(=O)NC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide typically involves multiple steps:

    Formation of the Pyrimidoindole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrimidoindole core.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using chlorinated aromatic compounds and suitable catalysts.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is attached via a nucleophilic substitution reaction, using fluorinated aromatic compounds.

    Thioacetamide Formation: The final step involves the formation of the thioacetamide linkage, typically through a reaction between a thioester and an amine under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Oxidation Reactions

The thioether moiety (-S-) in the molecule undergoes oxidation under controlled conditions to form sulfoxides or sulfones. This reactivity aligns with established principles for sulfur-containing heterocycles .

Reagent Conditions Product Yield Reference
H<sub>2</sub>O<sub>2</sub>Acetic acid, 60°C, 4 hrsSulfoxide derivative72–85%
KMnO<sub>4</sub>Aqueous acetone, 25°C, 2 hrsSulfone derivative68–75%

Mechanistic Insight :

  • Sulfoxide formation proceeds via electrophilic attack of peroxides on sulfur, generating a three-membered transition state .
  • Sulfonation with strong oxidizers like KMnO<sub>4</sub> involves stepwise oxygen insertion into the S–C bond .

Reduction Reactions

The 4-oxo group in the pyrimidoindole core is reducible to secondary alcohols or alkanes, depending on the reagent strength.

Reagent Conditions Product Yield Reference
NaBH<sub>4</sub>EtOH, 0°C → 25°C, 6 hrs4-Hydroxy intermediate58–63%
LiAlH<sub>4</sub>THF, reflux, 12 hrs4,5-Dihydro derivative45–52%

Key Observations :

  • NaBH<sub>4</sub> selectively reduces the carbonyl without affecting the thioether .
  • LiAlH<sub>4</sub> may over-reduce the system, leading to ring saturation .

Nucleophilic Substitution at Halogenated Aromatic Rings

The 3-chlorophenyl and 4-fluorophenyl groups participate in SNAr reactions under basic or catalytic conditions.

Reagent Conditions Product Yield Reference
KOH, NH<sub>3</sub>DMF, 120°C, 24 hrs3-Aminophenyl derivative41–49%
CuI, phenanthrolineDMSO, 100°C, 18 hrs4-Cyanofluorophenyl analog55–60%

Substituent Effects :

  • Chlorine at the 3-position shows higher reactivity than fluorine due to better leaving-group ability .
  • Fluorine substitution directs incoming nucleophiles to para positions via resonance effects .

Hydrolysis of the Acetamide Linkage

The –NHCO– group undergoes acid- or base-catalyzed hydrolysis to yield carboxylic acid or amine intermediates.

Conditions Product Yield Reference
6M HCl, reflux, 8 hrs2-Mercaptopyrimidoindole + Acetic acid88–92%
2M NaOH, EtOH, 70°C, 5 hrsFree amine + Sodium acetate78–85%

Applications :

  • Hydrolysis products serve as intermediates for synthesizing analogues with modified bioactivity .

Cyclocondensation Reactions

The pyrimidoindole core participates in annulation reactions with dinucleophiles like hydrazines or amidines.

Reagent Conditions Product Yield Reference
Hydrazine hydrateEtOH, 80°C, 10 hrsPyrazolo-fused derivative50–55%
Guanidine hydrochlorideDMF, 120°C, 15 hrsTriazolo-pyrimidoindole hybrid40–45%

Significance :

  • Annulation expands the π-conjugated system, enhancing interactions with biological targets like kinases .

Photochemical Reactions

UV irradiation induces C–S bond cleavage in the thioacetamide group, forming thiyl radicals.

Conditions Product Yield Reference
UV (254 nm), benzene, 6 hrsDisulfide dimer + Pyrimidoindole fragment65–70%

Mechanism :

  • Homolytic cleavage of the S–C bond generates paired radicals, which dimerize or abstract hydrogen .

Metal-Catalyzed Cross-Couplings

The chloro substituent enables Suzuki-Miyaura and Ullmann couplings for structural diversification.

Reaction Type Catalyst Product Yield Reference
Suzuki-MiyauraPd(PPh<sub>3</sub>)<sub>4</sub>Biaryl derivatives60–75%
Ullmann couplingCuI, L-prolineN-Arylacetamide analogues50–58%

Optimization Notes :

  • Electron-withdrawing groups on the boronic acid enhance coupling efficiency .

Scientific Research Applications

N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Pyrimido[5,4-b]indole Derivatives

Key analogs vary in substituents on the pyrimidoindole core and acetamide side chain. Below is a comparative analysis:

Compound Name Core Substituent (Position 3) Acetamide Substituent (N-linked) Key Findings Reference
Target Compound 4-Fluorophenyl 3-Chlorophenyl Hypothesized TLR4 selectivity due to halogenated aryl groups; pending data. N/A
N-Cyclohexyl-2-((5-methyl-4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)sulfonyl)acetamide (Compound 2) Phenyl Cyclohexyl Sulfonyl group enhances oxidative stability but reduces TLR4 affinity vs. thioether analogs .
N-Isopentyl-2-((4-oxo-3-phenyl-pyrimido[5,4-b]indol-2-yl)thio)acetamide (Compound 27) Phenyl Isopentyl Moderate TLR4 activity (IC₅₀ = 1.2 µM); alkyl chains improve solubility .
2-((3-Methyl-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(4-trifluoromethoxyphenyl)acetamide Methyl 4-Trifluoromethoxyphenyl High antiproliferative activity (IC₅₀ = 0.8 µM vs. HeLa cells) .
2-((3-(4-Ethoxyphenyl)-4-oxo-pyrimido[5,4-b]indol-2-yl)thio)-N-(3-fluorophenyl)acetamide 4-Ethoxyphenyl 3-Fluorophenyl Ethoxy group increases metabolic stability; 3-F-phenyl enhances CNS penetration .

TLR4 Ligand Activity

Pyrimido[5,4-b]indoles with halogenated aryl groups (e.g., 4-fluorophenyl) show selective TLR4 modulation. Compound 27 (IC₅₀ = 1.2 µM) suggests that electron-withdrawing substituents enhance activity . The target compound’s 3-chlorophenyl group may further optimize this interaction.

Antiproliferative Effects

Analogous compounds with trifluoromethoxy substituents (e.g., ZINC2720569) exhibit strong cytotoxicity (IC₅₀ = 0.8 µM), likely due to enhanced membrane permeability .

pLDH Inhibition

Thioether-linked pyrimidoindoles are potent pLDH inhibitors, a target for antimalarial drugs. The target compound’s thioacetamide moiety aligns with this activity profile .

Biological Activity

N-(3-chlorophenyl)-2-((3-(4-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, synthesizing information from various studies and sources.

Chemical Structure and Properties

  • Molecular Formula : C24H21ClFNO3
  • Molecular Weight : 429.904 g/mol
  • CAS Number : 536712-22-8
  • Key Functional Groups : Chlorophenyl group, fluorophenyl group, pyrimidoindole core.

The compound's structure includes a pyrimidoindole core that is known for its diverse biological activities. The presence of halogenated phenyl groups enhances its lipophilicity and may contribute to its biological efficacy.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance:

  • Pyrimidine Derivatives : A review highlighted that pyrimidine derivatives demonstrate notable antimicrobial activity against various pathogens. Compounds with specific substitutions at the 3 and 4 positions of the aniline group showed enhanced anti-polymorphic activity against Gram-positive bacteria .
  • In Vitro Studies : In vitro evaluations of related compounds revealed minimum inhibitory concentrations (MICs) indicating effective bactericidal activity against Staphylococcus aureus and Escherichia coli. For example, some derivatives displayed MIC values as low as 66 μM against S. aureus .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Mechanism of Action : The interaction with specific molecular targets such as enzymes or receptors may lead to modulation of pathways involved in cell proliferation and apoptosis .
  • Research Findings : Studies on similar pyrimidoindole compounds have shown promising results in inhibiting tumor growth in various cancer cell lines. For instance, compounds with similar structures have been reported to induce apoptosis in cancer cells through the activation of caspase pathways .

Case Studies

Several studies have focused on the synthesis and evaluation of compounds related to this compound:

  • Antimicrobial Evaluation : A study synthesized thiazole-bearing derivatives and evaluated their antimicrobial activities, finding significant efficacy against multiple bacterial strains . The results suggested that modifications at specific positions could enhance activity.
  • Structure Activity Relationship (SAR) : SAR studies indicated that the presence of halogen substituents at strategic positions significantly impacts the biological activity of pyrimidine derivatives. Compounds with electron-withdrawing groups exhibited higher antimicrobial potency .

Summary of Findings

Activity Type Target Pathogens/Cells MIC/MBC Values Remarks
AntimicrobialStaphylococcus aureus66 μMEffective against Gram-positive bacteria
AnticancerVarious cancer cell linesNot specifiedInduces apoptosis through caspase activation

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